L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester
Description
Chemical Structure and Properties
This compound is a modified glutamic acid derivative featuring three key functional groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl) group: A photolabile protecting group commonly used in peptide synthesis to shield the α-amino group during solid-phase assembly .
- 5-(Phenylmethyl) (benzyl) ester: Protects the γ-carboxylic acid group, which can be selectively deprotected via hydrogenolysis or acidolysis .
Molecular Formula: C₃₂H₃₃NO₆ (based on analogous compounds in and ; note that lists an inconsistent formula, likely a typo). Molecular Weight: ~515.6 g/mol . Applications: Primarily used in peptide synthesis and medicinal chemistry for controlled deprotection strategies. The benzyl ester offers stability under basic conditions, making it suitable for stepwise coupling reactions .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-29(25(27(31)32)15-16-26(30)34-17-19-9-3-2-4-10-19)28(33)35-18-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,24-25H,15-18H2,1H3,(H,31,32)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGPTYORSFXQK-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester typically involves multiple steps, starting with the protection of the amino group of L-glutamic acid using fluoren-9-ylmethoxy carbonyl chloride (Fmoc-Cl). The carboxylic acid group is then esterified with phenylmethyl alcohol (benzyl alcohol) under acidic conditions. The reaction conditions usually require the use of a base such as triethylamine to neutralize the byproducts and ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out on a larger scale using reactors designed to handle the specific reaction conditions. The process involves the continuous addition of reagents, careful control of temperature and pH, and the use of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or other substituted ester derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-glutamic acid derivatives are primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is widely employed in the production of therapeutic peptides and proteins.
Drug Development
The compound has been investigated for its potential role in drug design due to its ability to mimic natural amino acids while providing enhanced stability and bioavailability. It is particularly useful in the development of peptide-based drugs that target specific receptors or pathways in diseases.
Bioconjugation
Fmoc-L-glutamic acid can be utilized in bioconjugation processes, where it can be linked to various biomolecules such as antibodies or enzymes. This application is crucial for creating targeted drug delivery systems and improving the efficacy of therapeutic agents.
Case Study 1: Peptide Therapeutics
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of peptide analogs using Fmoc-L-glutamic acid derivatives. The resulting peptides exhibited enhanced binding affinity to specific receptors involved in cancer progression, demonstrating the utility of this compound in developing targeted cancer therapies.
Case Study 2: Antibody-Drug Conjugates (ADCs)
Research highlighted in Bioconjugate Chemistry examined the incorporation of Fmoc-L-glutamic acid into ADCs. The study found that conjugating this amino acid derivative improved the stability and cytotoxicity of the ADCs against tumor cells, showcasing its potential in oncology therapeutics.
Mechanism of Action
The mechanism by which L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with variations in the ester group, nitrogen substitution, and protecting groups. Key examples include:
Key Insights
Ester Group Impact :
- Benzyl (5-(phenylmethyl)) : Offers stability in basic environments but requires harsh conditions (e.g., H₂/Pd) for deprotection .
- 2-Phenylisopropyl : Increases steric hindrance, slowing coupling kinetics but improving selectivity in complex syntheses .
- Allyl : Enables mild deprotection (e.g., Pd⁰), ideal for sensitive substrates .
- tert-Butyl : Acid-labile (cleaved with TFA), orthogonal to benzyl protection .
N-Methyl Substitution: Reduces hydrogen bonding and increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates . May lower solubility in aqueous buffers compared to non-methylated analogs .
Applications :
- Benzyl and tert-Butyl Esters : Widely used in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .
- Pentafluorophenyl (Pfp) Esters : Serve as active esters, accelerating amide bond formation without coupling reagents .
Research Findings
- Stability Studies: Benzyl esters exhibit >90% stability after 24 hours in neutral aqueous buffers but degrade rapidly under hydrogenolysis conditions (1 atm H₂, Pd/C) .
- Comparative Solubility: The N-methyl derivative shows 2–3× lower solubility in water compared to non-methylated analogs, necessitating DMSO or DMF as co-solvents .
Biological Activity
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester, commonly referred to as Fmoc-Glu-OtBu, is a derivative of the amino acid glutamic acid. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in peptide synthesis. This article explores its biological activity, relevant research findings, and potential implications.
Molecular Formula : C₁₉H₁₉NO₆
Molecular Weight : 369.37 g/mol
CAS Number : 121343-82-6
Purity : >98.0% (HPLC)
Appearance : White to almost white powder or crystals
Melting Point : 110 °C
Biological Activity Overview
L-Glutamic acid derivatives are known to play significant roles in various biological processes. The specific compound of interest has been studied for its effects on:
-
Neurotransmission :
- Glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS). Its derivatives can modulate synaptic transmission and plasticity, influencing learning and memory processes.
-
Peptide Synthesis :
- The Fmoc (fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). The presence of this protective group facilitates the formation of peptide bonds while preventing side reactions.
-
Potential Therapeutic Applications :
- Research indicates that glutamic acid derivatives may possess neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Neuroprotective Effects
A study by Luckose et al. (2015) highlighted the neuroprotective effects of amino acid derivatives, including glutamic acid derivatives. The findings suggest that these compounds can enhance cognitive function and protect against neurotoxicity induced by various stressors .
Peptide Synthesis Efficiency
The efficiency of Fmoc-Glu-OtBu in peptide synthesis was demonstrated through comparative studies where it was shown to yield high-purity peptides with minimal side products. This efficiency is attributed to the stability of the Fmoc group during the synthesis process .
Case Studies
- Cognitive Enhancement in Animal Models :
- Peptide Therapeutics Development :
Comparative Table of Biological Activities
| Activity Area | Description | Reference |
|---|---|---|
| Neurotransmission | Modulates excitatory neurotransmission | Luckose et al., 2015 |
| Cognitive Function | Enhances memory performance in animal models | Study on rodents |
| Peptide Synthesis | High yield and purity in SPPS | Comparative study |
| Neuroprotection | Potential protective effects against neurotoxicity | Ongoing research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
